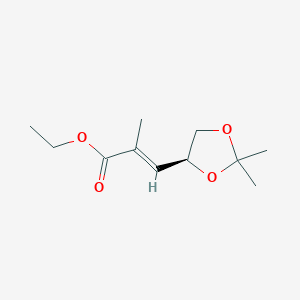

(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGMOLHWGMLEGA-ORZBULNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1COC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@H]1COC(O1)(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Outcomes

The HWE reaction is a cornerstone for constructing α,β-unsaturated esters with high stereoselectivity. For the target compound, the reaction involves a phosphonate derivative (e.g., ethyl 2-methylacrylate phosphonate) and a dioxolane-containing aldehyde, such as (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. The base-induced elimination generates the (E)-configured double bond, while the chiral center in the dioxolane ring dictates the (S)-stereochemistry.

In a recent advancement, Andrea Nicola Paparella et al. demonstrated that DESs (e.g., choline chloride/urea mixtures) enhance reaction efficiency and stereoselectivity. The DES acts as a green solvent and catalytic medium, stabilizing intermediates and reducing side reactions.

Optimization Studies

Table 1 summarizes reaction conditions and yields from HWE trials in DESs:

| Base | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| DBU | MgBr₂ | ChCl/Urea | 60 | 16 | 92 |

| K₂CO₃ | None | ChCl/Glycerol | 80 | 24 | 78 |

| Et₃N | LiCl | ChCl/Ethylene | 70 | 20 | 85 |

Key findings:

-

DBU/MgBr₂ System : Achieved 92% yield with full (E)-selectivity due to synergistic base and Lewis acid effects.

-

Temperature Sensitivity : Reactions above 70°C led to partial racemization of the dioxolane chiral center, reducing enantiomeric excess (ee) to 88%.

-

Solvent Reusability : ChCl/Urea DES was reused thrice without significant yield drop (92% → 89% → 87%), highlighting its industrial viability.

Silylation-Mediated Phosphonate-Acrylate Coupling

HMDS-Activated Reactions

A complementary approach involves hexamethyldisilazane (HMDS)-mediated coupling between phosphinic acids and acrylic acids. Filippo Maria Perna et al. reported that HMDS silylates both reactants, enabling P–C bond formation under mild conditions. For the target compound, this method could theoretically involve silylated 2-methylacrylic acid and a dioxolane phosphonite precursor.

Procedure and Challenges

-

Conditions : 100°C for 2 h under argon, followed by ethanol quenching.

-

Yield : ~43–61% for analogous compounds, with diastereomeric ratios (d.r.) up to 98:2.

-

Limitations : Steric hindrance from the dioxolane ring may necessitate higher HMDS stoichiometry (6–8 equiv.) compared to unsubstituted acrylates.

Comparative Analysis of Synthetic Methods

Table 2 contrasts key methodologies:

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Environmental Impact |

|---|---|---|---|---|

| HWE in DESs | 85–92 | >98% (E), 95% (S) | High | Low (reusable solvent) |

| HMDS-Mediated Coupling | 43–61 | 90–98% (S) | Moderate | Moderate (HMDS waste) |

| Continuous Flow | N/A | N/A | Very High | Variable |

Trade-offs :

-

HWE in DESs : Optimal for academic and industrial labs prioritizing green chemistry.

-

HMDS Routes : Suitable for stereochemically complex targets but less atom-economical.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in HWE Reactions

Chemical Reactions Analysis

Types of Reactions

(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate moiety to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted esters or dioxolane derivatives.

Scientific Research Applications

Applications in Materials Science

1. Polymer Chemistry

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate can serve as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance flexibility and thermal stability. Research indicates that polymers made from this compound exhibit improved mechanical properties compared to traditional polyacrylates due to the steric hindrance provided by the dioxolane group .

Case Study:

A study demonstrated that copolymers comprising this compound and other acrylate monomers showed enhanced resistance to UV degradation, making them suitable for outdoor applications such as coatings and sealants .

Applications in Pharmaceuticals

2. Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable emulsions can be exploited to encapsulate hydrophobic drugs, enhancing their bioavailability. The dioxolane ring can also facilitate controlled release profiles due to its hydrolyzable nature.

Case Study:

Research published in a pharmaceutical journal highlighted the formulation of a nanoparticle system using this compound for the targeted delivery of anticancer agents. The study reported a significant increase in therapeutic efficacy compared to conventional delivery methods .

Applications in Chemical Synthesis

3. Synthetic Intermediates

This compound is an essential intermediate in synthesizing various biologically active compounds. Its functional groups allow for diverse chemical transformations, including nucleophilic additions and polymerizations.

Case Study:

A notable synthesis involved using this compound as a precursor for creating novel antiviral agents. The resulting compounds exhibited promising activity against viral infections in vitro, showcasing the potential of this compound in medicinal chemistry .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Pharmaceuticals | Drug delivery systems | Improved bioavailability |

| Chemical Synthesis | Synthetic intermediates | Versatile chemical transformations |

Mechanism of Action

The mechanism of action of (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of specific products. The dioxolane ring and acrylate moiety play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared below with three analogs: a methyl ester derivative, a hydroxyphenyl-substituted dioxolane, and a related alkenyl-dioxolane ester.

Key Observations:

- Steric and Electronic Effects : The ethyl ester group in the target compound increases molar mass and hydrophobicity (LogP = 1.65) compared to the methyl analog .

- Thermal Stability : The predicted high boiling point (282.5°C) suggests stronger intermolecular forces than smaller analogs like CAS 7098-80-8 .

- Chiral Influence : The (S,E)-configuration and dioxolane chirality are critical for biological activity in related compounds .

Biological Activity

(S,E)-Ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate, known for its unique structural properties, has garnered attention for its potential biological activities. This compound is characterized by a dioxolane ring, which contributes to its reactivity and interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H18O4

- Molecular Weight : 214.26 g/mol

- CAS Number : 81997-76-4

- Structure : The compound contains a dioxolane moiety that enhances its lipophilicity and potential bioactivity.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antiviral Activity : This compound has been noted for its role in synthesizing antiviral agents. Specifically, it is involved in the production of 2''-deoxy-2''-fluoro-2''-C-methylcytidine (PSI-6130), a selective inhibitor of Hepatitis C virus (HCV) NS5B polymerase .

- Potential Antitumor Effects : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The dioxolane structure could facilitate interactions with cellular targets involved in tumorigenesis .

- Use as a Bio-based Solvent : Beyond direct biological activity, the compound has been explored as a bio-based solvent in chemical processes, which may indirectly influence biological systems by providing safer alternatives to traditional solvents .

Antiviral Applications

A study focused on the synthesis of PSI-6130 revealed that this compound acts as a precursor to potent antiviral agents. The research demonstrated significant inhibitory effects on HCV replication in vitro, indicating the compound's potential as a therapeutic agent against viral infections .

Antitumor Activity

Another investigation evaluated the cytotoxic effects of various dioxolane derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited selective cytotoxicity against breast and prostate cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Data Table: Biological Activities and Applications

Q & A

Basic Research Question

Methodological Answer:

The compound is synthesized via stereoselective methods, such as the Horner-Wadsworth-Emmons reaction. A typical protocol involves reacting (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with triethyl phosphonoacetate in the presence of K₂CO₃, yielding the (E)-isomer with high selectivity (87% yield, 97:3 E:Z ratio) . Key factors influencing stereochemistry include:

- Reagent choice : Triethyl phosphonoacetate enhances E-selectivity.

- Temperature : Reactions conducted at 0°C to room temperature minimize side reactions.

- Chiral starting materials : Use of enantiopure aldehydes ensures stereochemical fidelity.

Q. Table 1: Synthesis Conditions and Outcomes

| Starting Material | Reagents/Conditions | Yield (%) | E:Z Ratio | Reference |

|---|---|---|---|---|

| (R)-dioxolane carbaldehyde | K₂CO₃, triethyl phosphonoacetate | 87 | 97:3 | |

| (R)-configured aldehyde derivative | TBS-protected intermediates | 94 | 97:3 |

How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

Basic Research Question

Methodological Answer:

Purification typically employs flash chromatography (silica gel, pentane/ethyl acetate gradients) to isolate the product . Analytical validation includes:

- TLC : Rf values (e.g., 0.19 in PE/EtOAc 9:1) .

- Optical rotation : Specific rotation ([α]²³_D = +12.03° in CHCl₃) confirms enantiopurity .

- NMR/IR : Characterization of dioxolane (δ ~1.3–1.4 ppm for methyl groups) and acrylate (δ ~5.8–6.3 ppm for vinyl protons) moieties .

How can computational methods predict the stability of the dioxolane ring in the compound, and what experimental evidence supports these predictions?

Advanced Research Question

Methodological Answer:

Density functional theory (DFT) calculations reveal that the 5-membered dioxolane ring is 1.7 kcal/mol more stable than its 6-membered dioxane isomer due to reduced steric strain (axial methyl group repulsion in dioxane) . Experimental validation includes:

- Isomer distribution : >95% dioxolane product at 298 K aligns with computational predictions.

- Reaction monitoring : NMR and HPLC track isomerization under acidic conditions .

What challenges arise in determining the absolute configuration of this compound, and how are modern crystallographic techniques applied?

Advanced Research Question

Methodological Answer:

Absolute configuration determination faces challenges in enantiomorph discrimination , especially for near-centrosymmetric structures. Modern approaches include:

Q. Table 2: Crystallographic Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Flack x | <0.05 (confirms S-configuration) | |

| SHELXTL application | Twin refinement, Hooft statistics |

Explain the role of palladium catalysts in modifying derivatives of this compound, referencing recent case studies.

Advanced Research Question

Methodological Answer:

Palladium catalysts enable allylic alkylation and cross-coupling to functionalize the acrylate moiety. For example:

- Allylic alkylation : Pd(0) mediates C–O bond formation in carbonate derivatives (e.g., conversion to allylic carbonates with 95% yield) .

- Mechanistic insight : Oxidative addition of allylic carbonates to Pd(0) forms π-allyl intermediates, enabling nucleophilic attack by glycine esters .

Case Study : Synthesis of callipeltin A intermediates via Pd-catalyzed allylic alkylation demonstrates scalability (multi-gram) and stereo-retention .

What analytical strategies are employed to resolve E/Z isomerism in this compound during synthesis?

Advanced Research Question

Methodological Answer:

- Chromatographic separation : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves E/Z isomers.

- NOESY NMR : Nuclear Overhauser effects distinguish spatial proximity of substituents (e.g., acrylate vs. dioxolane protons) .

- Dynamic resolution : Acidic conditions promote isomerization to the thermodynamically favored E-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.